molecular formula C7H11N3S2 B2724788 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-thiol CAS No. 757192-79-3

5-(Cyclopentylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2724788
CAS No.: 757192-79-3
M. Wt: 201.31
InChI Key: UGEBXWNCTRTMGN-UHFFFAOYSA-N
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Description

5-(Cyclopentylamino)-3H-1,3,4-thiadiazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-thiol allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylamine with thiocarbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with solvents such as ethanol or acetonitrile to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylamino)-3H-1,3,4-thiadiazole-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(Cyclopentylamino)-3H-1,3,4-thiadiazole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-thiol
  • 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-amine
  • 5-(Cyclopentylamino)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

5-(Cyclopentylamino)-3H-1,3,4-thiadiazole-2-thione is unique due to its specific substitution pattern and the presence of the thiocarbonyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopentylamino group also enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(cyclopentylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2/c11-7-10-9-6(12-7)8-5-3-1-2-4-5/h5H,1-4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEBXWNCTRTMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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